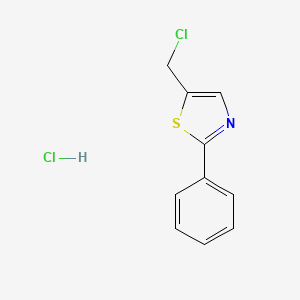

5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylthiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with diverse nucleophiles, enabling structural diversification. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

-

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing chloride. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation Reactions

Controlled oxidation modifies the chloromethyl group or thiazole ring:

Table 2: Oxidation Pathways

-

Selectivity Note : Mild conditions (e.g., H₂O₂) preferentially oxidize sulfur in the thiazole ring, while stronger agents (KMnO₄) target the chloromethyl group .

Reduction Reactions

Reductive transformations enable functional group interconversion:

Table 3: Reduction Methods

-

Critical Parameter : LiAlH₄ selectively reduces C-Cl bonds without affecting the thiazole ring’s aromaticity .

Cross-Coupling Reactions

Transition-metal catalysis facilitates C-C bond formation:

Table 4: Cross-Coupling Examples

| Catalyst System | Partner Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acids | 5-(Arylmethyl)-2-phenylthiazoles | 70-85% | |

| CuI, L-proline | Terminal alkynes | Alkynylated thiazole derivatives | 60% |

-

Suzuki-Miyaura Application : The chloromethyl group undergoes borylation followed by palladium-catalyzed coupling to install aryl groups .

Cyclization Reactions

The compound participates in heterocycle formation:

Example : Reaction with thioureas under basic conditions yields bisthiazole derivatives via tandem substitution-cyclization :

textThiourea + 5-(Chloromethyl)-2-phenylthiazole → Bisthiazole + HCl

Industrial-Scale Reaction Optimization

Patent data reveals optimized protocols for large-scale synthesis :

-

Chlorination : Allyl isothiocyanate is treated with Cl₂ at −20°C to install the chloromethyl group.

-

Oxidation : Subsequent H₂O₂ treatment ensures high purity (≥95%) after crystallization .

Biological Activity Correlation

Derivatives synthesized via the above reactions show promising bioactivity:

-

Antimicrobial : Thiocyanate derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) .

-

Anticancer : Aminomethyl analogs exhibit IC₅₀ = 0.28 µM against MCF-7 cells .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Future research directions include exploring photocatalyzed functionalizations and enantioselective modifications.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

This compound serves as a versatile building block in synthetic organic chemistry. It is commonly utilized in the synthesis of more complex heterocyclic compounds and acts as a reagent in various organic transformations. The chloromethyl group allows for nucleophilic substitution reactions, facilitating the creation of diverse derivatives that can exhibit varied biological activities.

Antimicrobial Properties

Research indicates that 5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of thiazole compounds can inhibit the growth of cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. For instance, certain derivatives displayed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-(Chloromethyl)-2-phenyl-1,3-thiazole | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| 5-Fluorouracil | MCF-7 | 6.51 | Inhibition of DNA synthesis |

| Other Derivative | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a scaffold for drug development. Its ability to form covalent bonds with nucleophilic sites in biological molecules suggests potential in designing targeted therapies that modify protein functions or disrupt cellular processes .

Industrial Applications

This compound finds utility in industrial applications as well. It is involved in the development of advanced materials, including polymers and dyes, due to its unique chemical properties. Its application in creating insecticides has also been noted, demonstrating its significance beyond laboratory research .

Case Studies

- Development of Anticancer Agents : A study involving the synthesis of various thiazole derivatives highlighted their potential as anticancer agents. The derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Antimicrobial Research : Another research effort focused on evaluating the antimicrobial efficacy of thiazole derivatives derived from this compound against resistant bacterial strains. The findings indicated significant antimicrobial activity, suggesting its potential application in treating infections caused by resistant pathogens .

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, or other cellular components. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylthiazole: Lacks the chloromethyl group but shares the thiazole and phenyl moieties.

5-Methyl-2-phenyl-1,3-thiazole: Similar structure with a methyl group instead of a chloromethyl group.

5-(Bromomethyl)-2-phenyl-1,3-thiazole: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness

5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Activité Biologique

5-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

The synthesis of this compound typically involves the chloromethylation of the thiazole ring. The general synthetic route includes:

- Starting Materials : The synthesis begins with 2-phenylthiazole and chloromethyl methyl ether.

- Reaction Conditions : The reaction is carried out under acidic conditions using a suitable catalyst to facilitate the chloromethylation process.

The resulting compound exhibits a molecular formula of C10H9ClN2S and a molecular weight of approximately 224.71 g/mol.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported Minimum Inhibitory Concentrations (MIC) indicating its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.23 |

| Escherichia coli | 0.47 |

| Bacillus cereus | 0.70 |

The compound's activity against Gram-positive bacteria is particularly noteworthy, with studies indicating that it can outperform standard antibiotics like oxytetracycline .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

- Breast Adenocarcinoma (MCF-7) : IC50 values around 6.51 µg/mL were noted, indicating potent antitumor activity comparable to established chemotherapeutics like 5-Fluorouracil .

- Hepatocellular Carcinoma (HepG2) : Similar cytotoxic effects were observed, suggesting broad-spectrum anticancer potential.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- DNA Interaction : Preliminary studies suggest that it could bind to DNA, disrupting replication processes in cancer cells.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to have superior activity against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Evaluation of Anticancer Properties

A comparative study assessed the anticancer properties of several thiazole derivatives, including this compound. The findings indicated that modifications to the phenyl ring could enhance cytotoxicity against MCF-7 and HepG2 cell lines, supporting further exploration in drug development .

Propriétés

IUPAC Name |

5-(chloromethyl)-2-phenyl-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS.ClH/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJLTLNPHKCWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.